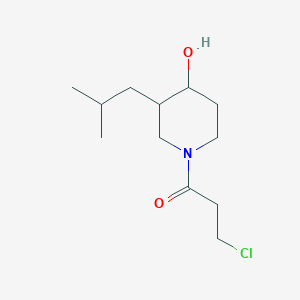

3-Chloro-1-(4-hydroxy-3-isobutylpiperidin-1-yl)propan-1-one

Description

Properties

IUPAC Name |

3-chloro-1-[4-hydroxy-3-(2-methylpropyl)piperidin-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22ClNO2/c1-9(2)7-10-8-14(6-4-11(10)15)12(16)3-5-13/h9-11,15H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQWCYWGVWOZLJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CN(CCC1O)C(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-Chloro-1-Propanol Intermediate

A critical precursor for the target compound is 3-chloro-1-propanol, which can be efficiently synthesized via acid-catalyzed chlorination of 1,3-propanediol. This process is well-documented and forms the basis for subsequent functionalization.

- Reactants: 1,3-propanediol, hydrochloric acid (HCl), and benzenesulfonic acid as a catalyst.

- Reaction Conditions: Heating at 80–100 °C with stirring under reflux.

- Process Outline:

- Mix 1,3-propanediol with partial hydrochloric acid and benzenesulfonic acid in a glass-lined reactor.

- Heat the mixture to 90 °C and maintain the temperature for 3 hours.

- Lower the temperature to 50 °C, add the remaining hydrochloric acid, then reheat to 90 °C and continue the reaction for 10 hours.

- Monitor the reaction progress by gas chromatography (GC) until 3-chloro-1-propanol content reaches approximately 80%.

- Transfer the reaction mixture to a distillation kettle, add toluene, and perform reflux with water to remove impurities.

- Cool to room temperature, neutralize with sodium bicarbonate, filter off salts, and purify by vacuum distillation.

| Parameter | Value |

|---|---|

| Reaction temperature | 80–100 °C |

| Reaction time | 13 hours total (3 + 10 hours) |

| Catalyst | Benzenesulfonic acid (2–5 parts per 1000) |

| Hydrochloric acid concentration | 30% mass fraction |

| Yield | 96% |

| Purity (GC analysis) | 99.3% |

This method offers high conversion efficiency, low environmental impact, and operational safety, making it suitable for industrial-scale synthesis.

Functionalization to 3-Chloro-1-(4-hydroxy-3-isobutylpiperidin-1-yl)propan-1-one

The target compound involves the attachment of a substituted piperidine moiety to the chloropropanone framework. The general synthetic approach includes:

Step 1: Formation of the chloropropanone intermediate

The 3-chloro-1-propanol can be oxidized or converted to the corresponding 3-chloro-propan-1-one under controlled conditions.Step 2: Nucleophilic substitution reaction

The 4-hydroxy-3-isobutylpiperidine acts as a nucleophile, attacking the electrophilic carbonyl or the chlorinated carbon in the propanone intermediate to form the desired compound.Step 3: Purification and salt formation

The crude product can be purified by crystallization or chromatography and converted into pharmaceutically acceptable salts if required.

Reagents and Conditions from Related Patent Literature:

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Diazotization | Sodium nitrite (NaNO2), HCl, -10 to 5 °C | Used for intermediate functional group formation |

| Cyclization | Lewis acids (ZnCl2, AlCl3, BF3, P2O5, polyphosphoric acid), 80–120 °C, 5–12 h | For ring closure or activation |

| Sulphonation | Sulfuric acid, acetic anhydride, 0–30 °C, 10–20 h | To introduce sulfonyl groups if necessary |

| Reductive amination | Sodium triacetoxyborohydride, trifluoroacetic acid, dichloromethane or ethyl acetate, room temperature, 0.5–2 h | For attachment of piperidine moiety |

| Salt formation | Acid treatment | To obtain pharmaceutically acceptable salts |

This multistep approach is typical for preparing complex piperidine derivatives with functionalized side chains and is supported by patent literature describing similar morpholino sulfonyl indole derivatives.

Summary Table of Preparation Methods

| Stage | Method/Reaction Type | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| Synthesis of 3-chloro-1-propanol | Acid-catalyzed chlorination | 1,3-propanediol, HCl, benzenesulfonic acid, 80–100 °C | High yield (96%), high purity (99.3%) |

| Conversion to chloropropanone | Oxidation or substitution | Controlled oxidation conditions | Formation of reactive intermediate |

| Piperidine coupling | Nucleophilic substitution/reductive amination | 4-hydroxy-3-isobutylpiperidine, Lewis acids, sodium triacetoxyborohydride | Formation of target compound |

| Purification and salt formation | Crystallization, acid-base treatment | Acid for salt formation | Pharmaceutically acceptable salts |

Research Findings and Notes

- The use of benzenesulfonic acid as a catalyst in the chlorination step significantly improves reaction efficiency and selectivity, preventing over-chlorination and minimizing toxic waste generation.

- Gas chromatography monitoring is essential for controlling the reaction progress and ensuring high purity of 3-chloro-1-propanol.

- The subsequent functionalization steps require careful control of temperature and reagent stoichiometry, especially during cyclization and reductive amination, to maximize yield and product integrity.

- The described methods are amenable to scale-up due to their operational simplicity and use of readily available reagents.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-(4-hydroxy-3-isobutylpiperidin-1-yl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the chlorine atom or to convert the ketone group to an alcohol.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or dechlorinated products.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

The compound 3-Chloro-1-(4-hydroxy-3-isobutylpiperidin-1-yl)propan-1-one has garnered attention in various scientific research applications due to its unique chemical structure and biological properties. This article explores its applications, supported by data tables and case studies, while ensuring a comprehensive overview of its potential uses.

Chemical Properties and Structure

This compound is characterized by the following structural formula:

- Molecular Formula : C12H18ClN2O2

- Molecular Weight : 250.73 g/mol

The compound includes a chloro group, a hydroxy group, and a piperidine moiety, which contribute to its biological activity.

Pharmaceutical Development

One of the primary applications of this compound is in the field of pharmaceuticals, particularly as an inhibitor of specific enzymes or receptors. Research indicates that compounds with similar structures can modulate the activity of phosphatases, such as SHP2, which are implicated in various diseases including cancer and metabolic disorders .

Table 1: Potential Therapeutic Applications

| Disease/Condition | Mechanism of Action | References |

|---|---|---|

| Cancer | Inhibition of SHP2 activity | |

| Neurological Disorders | Modulation of neurotransmitter systems | |

| Inflammation | Anti-inflammatory properties |

Biochemical Research

The compound's ability to interact with biological systems makes it a candidate for biochemical studies. It can be used to investigate pathways involving cell signaling and metabolic processes.

Case Study: SHP2 Inhibition

In a study examining the effects of SHP2 inhibitors, compounds structurally related to this compound demonstrated significant reductions in tumor growth in xenograft models. This suggests potential for therapeutic development against cancers driven by aberrant SHP2 signaling.

Cosmetic Formulations

The compound's hydroxy group may provide benefits in cosmetic formulations aimed at skin hydration and anti-aging effects. Its inclusion in formulations can enhance skin penetration and efficacy.

Table 2: Cosmetic Applications

| Application | Function | References |

|---|---|---|

| Skin Hydration | Enhances moisture retention | |

| Anti-aging | Reduces signs of aging through cellular repair |

Agricultural Chemistry

Research into agricultural applications has identified similar compounds as potential agents for pest control or plant growth regulation. The unique structure may allow for selective targeting of pests while minimizing harm to beneficial organisms.

Mechanism of Action

The mechanism of action of 3-Chloro-1-(4-hydroxy-3-isobutylpiperidin-1-yl)propan-1-one involves its interaction with specific molecular targets. The hydroxy and isobutyl groups may enhance its binding affinity to certain receptors or enzymes, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Key Observations :

- Aryl-substituted derivatives (e.g., 4-fluorophenyl) prioritize electronic effects for reactivity, while amino-propanones focus on bioactivity .

Biological Activity

3-Chloro-1-(4-hydroxy-3-isobutylpiperidin-1-yl)propan-1-one is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The compound has the following chemical properties:

- Molecular Formula : CHClN\O

- CAS Number : 2097998-20-2

- Molecular Weight : 241.74 g/mol

Research indicates that this compound may interact with various biological targets, including neurotransmitter receptors. Its structure suggests potential activity as a modulator of the central nervous system (CNS).

Neurotransmitter Modulation

Studies have shown that compounds with similar structures can act as agonists or antagonists at neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic signaling pathways. This modulation can influence behaviors related to mood, anxiety, and cognition.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Study 1: Neuroprotective Effects

In a study examining the neuroprotective effects of compounds similar to this compound, researchers found that these compounds could reduce neuronal apoptosis in models of neurodegenerative diseases. The mechanism was linked to the inhibition of excitotoxicity and oxidative stress pathways.

Study 2: Analgesic Properties

Another investigation focused on the analgesic properties of related compounds. The study demonstrated that these compounds could significantly reduce pain responses in animal models by acting on specific pain pathways, suggesting a similar potential for this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.